2-(氨甲基)喹啉二盐酸盐

货号 B565927

CAS 编号:

860502-92-7

分子量: 213.146

InChI 键: CYEMORLDYUJRPP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

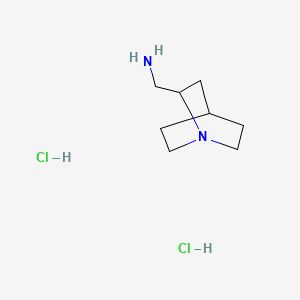

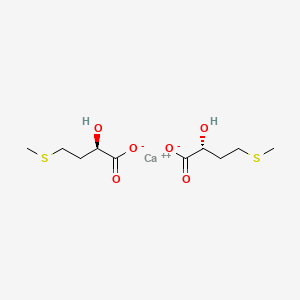

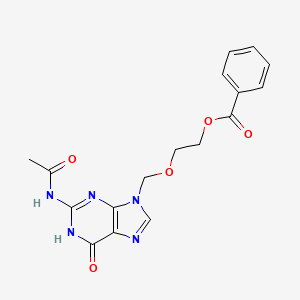

2-(Aminomethyl)quinclidine Dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 . It is a derivative of quinuclidine, a bicyclic amine used as a catalyst and chemical intermediate for various preparations .

Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)quinclidine Dihydrochloride consists of a quinuclidine ring with an aminomethyl group attached . The InChI string of the compound isInChI=1S/C8H16N2.2ClH/c9-6-8-5-7-1-3-10(8)4-2-7;;/h7-8H,1-6,9H2;2*1H . Physical And Chemical Properties Analysis

The molecular weight of 2-(Aminomethyl)quinclidine Dihydrochloride is 213.15 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass is 212.0847040 g/mol , and its monoisotopic mass is also 212.0847040 g/mol . The topological polar surface area is 29.3 Ų .科学研究应用

Anticholinesterase Drugs

- Scientific Field: Pharmacology

- Application Summary: Quinuclidine derivatives, including 2-(Aminomethyl)quinclidine Dihydrochloride, have been studied as potential anticholinesterase drugs . The cholinergic system, which relies on the neurotransmitter acetylcholine (ACh), plays a significant role in muscle contraction, cognition, and autonomic nervous system regulation .

- Methods of Application: 14 N-alkyl quaternary quinuclidines were designed, synthesized, and profiled as inhibitors of human AChE and BChE . Their impact on cell viability was also analyzed to assess their safety in the context of application as potential therapeutics .

- Results: All of the 14 tested quinuclidines inhibited both AChE and BChE in the micromolar range (K = 0.26 − 156.2 μM) . The highest inhibition potency was observed for two bisquaternary derivatives .

Drug Design

- Scientific Field: Medicinal Chemistry

- Application Summary: Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Methods of Application: Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- Results: This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

Antibacterial Activity

属性

IUPAC Name |

1-azabicyclo[2.2.2]octan-2-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c9-6-8-5-7-1-3-10(8)4-2-7;;/h7-8H,1-6,9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEMORLDYUJRPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)quinclidine Dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

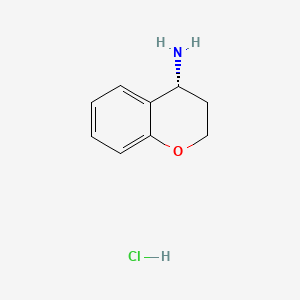

(R)-Chroman-4-amine hydrochloride

730980-59-3

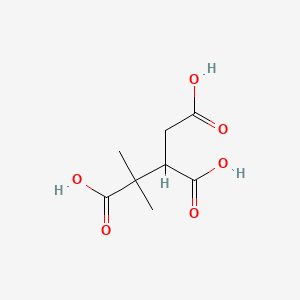

3-Methyl-1,2,3-butanetricarboxylic acid

77370-41-3

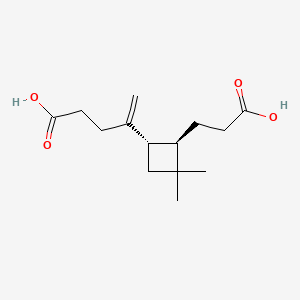

beta-Caryophyllinic acid

957055-11-7

![(7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraace](/img/no-structure.png)

![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)

![6,6-Dimethyl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one](/img/structure/B565851.png)

![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)

![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)